6-Chloro-8-iodoquinolin-2(1H)-one is a halogenated derivative of quinolin-2(1H)-one, characterized by the presence of chlorine and iodine substituents at the 6th and 8th positions, respectively. This compound belongs to the class of heterocyclic organic compounds known as quinolines, which are recognized for their diverse biological activities and applications in medicinal chemistry.
The compound can be synthesized through various methods, primarily involving the iodination of quinolin-2(1H)-one. The Sandmeyer reaction is one common approach used for introducing the iodine atom into the quinoline structure, utilizing diazotization followed by treatment with potassium iodide.
6-Chloro-8-iodoquinolin-2(1H)-one is classified as a halogenated quinoline derivative. Its unique structure imparts distinct electronic properties, making it a subject of interest in various fields, including medicinal chemistry and materials science.
The synthesis of 6-chloro-8-iodoquinolin-2(1H)-one typically involves:
In an industrial context, large-scale production may employ continuous flow reactors to enhance efficiency and yield. Techniques such as recrystallization and chromatography are utilized for purification to achieve high-purity products.
The molecular structure of 6-chloro-8-iodoquinolin-2(1H)-one consists of a quinoline backbone with specific substitutions:
This arrangement contributes to its unique chemical properties and reactivity.
6-Chloro-8-iodoquinolin-2(1H)-one participates in several chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 6-chloro-8-iodoquinolin-2(1H)-one varies based on its application in medicinal chemistry. It may interact with specific molecular targets such as enzymes or receptors, influencing biological pathways through inhibition or activation. The presence of halogens like chlorine and iodine enhances its binding affinity due to their electronic properties, which are crucial for its pharmacological activity .
6-Chloro-8-iodoquinolin-2(1H)-one typically appears as a crystalline solid with distinct physical characteristics that include:
The chemical properties include:
These properties make it suitable for various applications in research and industry.
6-Chloro-8-iodoquinolin-2(1H)-one has several notable applications:
The strategic introduction of halogens at specific positions on the quinolinone nucleus represents a critical initial step in accessing 6-chloro-8-iodoquinolin-2(1H)-one. Regioselective halogenation requires precise control over electronic and steric factors inherent to the quinoline ring system. Electrophilic halogenation typically favors electron-rich positions (C5 and C8), but the presence of pre-existing substituents and the choice of halogenating agents significantly impact positional selectivity [2] [6]. For iodine incorporation at the C8 position, electrophilic iodination (I₂/oxidant systems) often competes with undesired side reactions like ring diiodination or oxidation. Recent advances demonstrate superior selectivity using radical halogenation approaches. Aqueous hydrogen iodide (HI) combined with Oxone (2KHSO₅·KHSO₄·K₂SO₄) generates iodine radicals (*I) under mild conditions, enabling efficient C8 iodination with minimized polyhalogenation. This method achieves high regioselectivity due to the radical's preference for the sterically accessible C8 position adjacent to the nitrogen atom [6].
Chlorination at C6 necessitates different strategies. Direct electrophilic chlorination (Cl₂, SO₂Cl₂) often yields mixtures. A more controlled approach involves directed ortho-metalation (DoM). Protection of the 2(1H)-one as a silyl ether or utilization of its inherent weakly coordinating ability allows directed lithiation adjacent to the carbonyl. Subsequent quenching with hexachloroethane (C₂Cl₆) or chlorine equivalents provides precise C6 chlorination. Alternatively, sandwich-type differentiation leverages the differing reactivities of positions: initial iodination at C8 deactivates the ring towards subsequent electrophilic chlorination, favoring C6 substitution if the C7 position is sterically hindered or electronically deactivated [2].
Table 1: Key Physicochemical Properties and Halogenation Outcomes for Quinolinone Intermediates
Compound Name | CAS Registry Number | Molecular Formula | Molecular Weight (g/mol) | Common Halogenation Position | Notable Reactivity |
---|---|---|---|---|---|
8-Hydroxyquinoline | 148-24-3 | C₉H₇NO | 145.16 | C5, C7 | Prone to chelation, directs electrophiles |
Quinolin-2(1H)-one | 59-31-4 | C₉H₇NO | 145.16 | C3, C6 | Weak directing group for metalation |
5-Iodoquinolin-8-ol | 13207-63-1 | C₉H₆INO | 271.06 | N/A | Key intermediate for metal chelators |
6-Iodoquinolin-4(1H)-one | 342617-07-6 | C₉H₆INO | 271.06 | N/A | Susceptible to Suzuki coupling at C6 |
Successful synthesis of the 6-chloro-8-iodo motif often employs a stepwise sequence: 1) Protection of the lactam nitrogen if necessary, 2) Regioselective iodination at C8 (e.g., using I₂/HIO₃, NIS, or HI/Oxone), 3) Directed chlorination at C6 (e.g., via DoM-chlorination or selective electrophilic chlorination facilitated by C8-iodine's electron-withdrawing effect), followed by 4) Deprotection. Yield optimization hinges on solvent choice (polar aprotic solvents like DMF favor iodination kinetics), temperature control (iodination often <50°C, chlorination may require higher temps), and order of halogen introduction – iodination first generally provides better overall regiocontrol [1] [6] [8].
The carbon-iodine bond within 6-chloro-8-iodoquinolin-2(1H)-one exhibits exceptional reactivity in palladium-catalyzed cross-coupling reactions, leveraging the iodide as a superior leaving group compared to chloride. This differential reactivity allows for chemoselective functionalization at C8 while preserving the C6-chloro substituent, which can serve as a handle for subsequent derivatization or act as a pharmacophore. The core reaction mechanism follows the canonical Pd(0)/Pd(II) catalytic cycle: oxidative addition of the aryl iodide bond to Pd(0), transmetalation with an organometallic nucleophile, and reductive elimination to form the new carbon-carbon or carbon-heteroatom bond [10].
Key coupling methodologies applicable to the 8-iodo substituent include:
Table 2: Palladium-Catalyzed Cross-Coupling Reactions of 6-Chloro-8-iodoquinolin-2(1H)-one
Coupling Type | Coupling Partner | Catalyst System | Key Ligand/Additive | Typical Conditions | Primary Application |
---|---|---|---|---|---|
Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ / Pd(dppf)Cl₂ | None | Base (K₂CO₃, CsF), 80-100°C, Dioxane/H₂O | Biaryl formation for drug-like scaffolds |
Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / Pd(PPh₃)₄ | CuI, Amine Base | 60-90°C, DMF or THF | Alkynyl derivatives for imaging probes |
Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / Pd(OAc)₂ | BINAP, XPhos, DavePhos | Base (NaOtBu), 80-110°C, Toluene | Aniline derivatives for receptor targeting |
Carbonylative Suzuki | Arylboronic Acid + CO | Pd(OAc)₂ / PdCl₂(PPh₃)₂ | Dppf, PPh₃ | CO (1 atm), Base, 80-100°C, DMF | 8-Aroylquinolinones for enzyme inhibition |
Catalyst and ligand selection critically impact efficiency and functional group tolerance. Bulky, electron-rich phosphines (SPhos, XPhos) accelerate the oxidative addition step and stabilize the active Pd(0) species, suppressing β-hydride elimination side reactions. For pharmaceutical synthesis, palladium residue minimization is paramount, driving the use of highly active catalysts allowing low Pd loadings (often <0.5 mol%) or the implementation of efficient purification techniques post-coupling. Heterogeneous palladium catalysts (e.g., Pd/C, Pd on metal oxides, Pd encapsulated in matrices) offer advantages in catalyst recovery and reduced metal leaching, facilitating cleaner product isolation [10]. The C6 chloride can be leveraged in subsequent, sequential cross-coupling reactions using more forcing conditions or specialized catalysts (e.g., XPhos Pd G3 for challenging aryl chlorides), enabling the construction of highly complex, diversely functionalized quinolinone libraries from the 6,8-dihalogenated core.
Developing efficient one-pot sequential halogenation sequences for 6-chloro-8-iodoquinolin-2(1H)-one minimizes intermediate isolation, purification steps, and waste generation, significantly enhancing synthetic efficiency and atom economy. These strategies exploit the differential reactivity of halogenating agents and the modulating influence of substituents introduced in the first step on the quinoline ring's electronic properties. A representative high-yielding route involves:
An alternative metalation-chlorination sequence avoids diazonium chemistry:
Critical optimization parameters for one-pot processes include reagent stoichiometry, sequence of addition, temperature profiles for each step, solvent compatibility across transformations (often requiring solvent switches or biphasic systems), and judicious choice of protecting groups if used. The cost-effectiveness of these routes is significantly higher than stepwise isolations, primarily by reducing solvent usage, labor, and purification materials. Yields for optimized one-pot sequences often exceed 70% overall, compared to cumulative yields of 50-60% for multi-step isolated processes [4] [8].
Transitioning the synthesis of 6-chloro-8-iodoquinolin-2(1H)-one from batch to continuous flow processing addresses critical scalability, safety, and consistency challenges inherent to traditional methods. Flow reactors, exemplified by Corning Advanced-Flow™ Reactors (AFR), offer superior control over reaction parameters (temperature, residence time, mixing) compared to batch reactors. This control is particularly advantageous for highly exothermic halogenation steps (iodination with NIS, chlorination with SO₂Cl₂) and hazardous intermediates like diazonium salts generated in one-pot sequences [4] [7].
The key operational principles involve:
Table 3: Comparison of Batch vs. Continuous Flow Processing for 6-Chloro-8-Iodoquinolin-2(1H)-one Synthesis
Parameter | Batch Reactor | Continuous Flow Reactor (e.g., Corning AFR) | Advantage of Flow |
---|---|---|---|
Heat Management | Limited surface/volume; Cooling jacket lag | Very high surface/volume; Immediate heat exchange | Safe operation of exotherms; Higher conc. feasible |
Mixing Efficiency | Dependent on stirring speed/vessel geometry | Engineered micromixing in milliseconds | Consistent product; Better selectivity |
Reaction Control | Global parameters (T, t); Gradient formation | Precise, uniform residence time & temperature control | Reproducibility; Minimized byproducts |
Hazardous Intermediates | Large inventory in vessel | Minimal hold-up volume (< 100 mL typically) | Inherently safer; Containment easier |
Scale-up Path | Geometrical similarity difficult; Re-optimization often needed | Numbering up or prolonged operation | Linear scale-up; No re-optimization |
Production Footprint | Large vessels require significant space | Compact modular units | Reduced plant space requirement |
Purification Impact | Variable batch quality; More impurities possible | Consistent high purity; Reduced byproduct formation | Simplified downstream processing |
Purification of the crude product stream exiting the flow reactor is crucial. Continuous liquid-liquid extraction units separate the desired quinolinone from reagents and salts. In-line crystallization can be integrated, where the product stream is cooled in a controlled manner, inducing crystallization; the slurry is then continuously filtered. Countercurrent chromatography (CCC) or continuous chromatography systems offer high-resolution purification for complex mixtures if needed. Final polishing often involves continuous antisolvent crystallization or falling film crystallization to achieve pharmaceutical-grade purity. The high consistency of flow-derived product significantly simplifies purification compared to batch variations. Process Analytical Technology (PAT) tools (online FTIR, UV/Vis, Raman, HPLC) are readily integrated into flow lines for real-time monitoring of key reaction parameters and product quality, enabling immediate feedback control and ensuring adherence to quality specifications (QbD principles) [4] [7].
The implementation of continuous flow technology, as demonstrated by companies like Medichem using Corning AFR systems for nitration and active pharmaceutical ingredient synthesis, reduces the time from laboratory development to full-scale manufacturing by up to 50%. It also drastically lowers the production footprint, energy consumption (due to efficient heat transfer), solvent usage, and waste generation, aligning with green chemistry principles while providing a safer operational environment for handling hazardous reagents like halogens and diazotization agents [4].
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 13052-73-8
CAS No.: 61109-48-6